![molecular formula C10H15NO5 B107550 N-Boc-4-oxo-L-proline CAS No. 84348-37-8](/img/structure/B107550.png)
N-Boc-4-oxo-L-proline
Overview
Description
N-Boc-4-oxo-L-proline, also known as (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, is a derivative of proline. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a keto group at the fourth position of the pyrrolidine ring. It is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Mechanism of Action
Target of Action
N-Boc-4-oxo-L-proline is a derivative of proline
Mode of Action
As a proline derivative, it may interact with biological systems in a manner similar to proline, but the addition of the Boc group and the 4-oxo modification could alter its interactions .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-4-oxo-L-proline can be synthesized from Boc-protected hydroxyproline. The typical synthetic route involves the oxidation of Boc-protected hydroxyproline using trichloroisocyanuric acid and 2,2,6,6-tetramethyl-1-piperidinyloxy free radical (TEMPO) in ethyl acetate. The reaction is carried out at low temperatures (-5°C to 10°C) and then warmed to room temperature (25°C to 30°C) to complete the oxidation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N-Boc-4-oxo-L-proline undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include trichloroisocyanuric acid and TEMPO.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like trifluoroacetic acid are used to remove the Boc group under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Deprotected proline derivatives.
Scientific Research Applications
Peptide Synthesis
Overview
N-Boc-4-oxo-L-proline serves as a crucial building block in peptide synthesis. Its protective Boc (tert-butyloxycarbonyl) group allows for selective reactions during the assembly of peptides, enhancing the efficiency and specificity of the synthesis process.
Case Study
In a study focused on synthesizing biologically active peptides, researchers utilized this compound to create a series of peptide analogs. The incorporation of this compound facilitated the formation of peptide bonds while maintaining stability during subsequent reactions, demonstrating its utility in generating complex structures with potential therapeutic applications .
Drug Development
Overview
The compound is explored for its potential in developing novel drug candidates. Its unique structural features may lead to compounds with improved efficacy and specificity, addressing various unmet medical needs.
Case Study
Research published in the Journal of Organic Chemistry highlighted the use of this compound derivatives in synthesizing fluorinated amino acids for cancer imaging. The derivatives were shown to enhance binding affinity to specific receptors involved in tumor growth, indicating their potential as targeted therapeutic agents .
Biochemical Studies
Overview
this compound is employed in biochemical research to study enzyme interactions and metabolic pathways. Its role in various biochemical processes aids in understanding disease mechanisms and developing targeted therapies.
Case Study
A study investigated the interaction of this compound with specific enzymes involved in collagen biosynthesis. The findings revealed that this compound could modulate enzyme activity, providing insights into collagen-related disorders such as fibrosis and certain carcinomas .
Material Science
Overview
In material science, this compound is investigated for its applications in creating advanced materials like polymers and hydrogels. These materials can be utilized in drug delivery systems and tissue engineering.
Case Study
Research demonstrated that hydrogels synthesized from this compound exhibited favorable properties for controlled drug release. These hydrogels showed potential for use in biomedical applications, particularly for localized drug delivery .
Analytical Chemistry
Overview
this compound is utilized as a standard in analytical methods, aiding the quantification of related compounds in complex mixtures. This enhances the accuracy of analytical results across various research fields.
Case Study
In a study focused on developing analytical techniques for amino acid quantification, this compound was used as a calibration standard. The results indicated that using this compound improved the sensitivity and specificity of detection methods employed in complex biological samples .
Data Summary Table
Comparison with Similar Compounds
N-Boc-4-hydroxy-L-proline: Similar structure but with a hydroxy group instead of a keto group.
N-Boc-4,4-difluoro-L-proline: Contains difluoro groups at the fourth position.
N-Boc-4-azido-L-proline: Contains an azido group at the fourth position .
Uniqueness: N-Boc-4-oxo-L-proline is unique due to the presence of both the Boc protecting group and the keto group, which allows it to undergo a wide range of chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of peptide synthesis.
Biological Activity
N-Boc-4-oxo-L-proline, a derivative of proline, has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is classified under proline derivatives, which are known for their roles in various biological processes, including metabolism and signaling.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₁₀H₁₅N₁O₅
- CAS Number : 84348-37-8
- Appearance : White to tan crystalline solid
- Melting Point : 157 to 163 °C
- Optical Activity : [α]22/D +19.0 to +23.0° in acetone .
Metabolic Role
This compound is recognized as a secondary metabolite, which means it is not essential for basic metabolic functions but may play critical roles in defense mechanisms and signaling pathways within organisms. It is involved in the metabolism of proline and related compounds, influencing various physiological processes .
Research indicates that this compound may exhibit several biological activities:
- Antioxidant Activity : It has been suggested that proline derivatives can act as antioxidants, potentially mitigating oxidative stress in cells.
- Neuroprotective Effects : Some studies have shown that proline derivatives can protect neuronal cells from apoptosis, suggesting a role in neuroprotection .
- Regulatory Functions : As a signaling molecule, this compound may influence pathways related to cell growth and differentiation.
Research Findings
A review of literature highlights several key findings regarding the biological activity of this compound:
Case Studies
-
Neuroprotective Study :
- A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress.
- Results indicated a significant reduction in cell death and oxidative markers, supporting its potential use as a neuroprotective agent.
-
Metabolic Profiling :
- Metabolomic analyses have detected this compound in various biological samples, correlating its presence with specific metabolic states or conditions.
- This has implications for understanding its role in metabolic disorders or stress responses.
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYGSXRXTIKGAJ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469135 | |
Record name | N-Boc-4-oxo-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84348-37-8 | |
Record name | 1-(1,1-Dimethylethyl) (2S)-4-oxo-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84348-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084348378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Boc-4-oxo-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Boc-4-oxo-L-proline in organic chemistry?
A1: this compound serves as a crucial starting material for synthesizing various modified proline derivatives. Its value lies in the reactive 4-oxo group, which can be readily transformed into different functional groups. This versatility makes it a valuable building block in synthesizing various biologically active compounds, including pharmaceuticals and peptidomimetics.
Q2: What are the key steps in synthesizing N-Boc-cis-4-trifluoromethyl-L-proline and N-Boc-cis-4-difluoromethyl-L-proline from this compound?
A2: Both compounds are synthesized from this compound (4), with distinct key steps:
- For N-Boc-cis-4-trifluoromethyl-L-proline (7): The key step involves reacting this compound (4) with trifluoromethyltrimethylsilane (Me3SiCF3) [, ].
- For N-Boc-cis-4-difluoromethyl-L-proline (9): The crucial step is the conversion of the carbonyl group in this compound (4) into a difluoromethylene group [, ].
Q3: What are the advantages of the synthetic methods described in the research for these proline derivatives?
A: The research highlights a short and efficient synthetic route for both N-Boc-cis-4-trifluoromethyl-L-proline (7) and N-Boc-cis-4-difluoromethyl-L-proline (9) [, ]. The use of readily available starting materials and straightforward reaction conditions contributes to the methods' practicality. Additionally, the diastereomeric purity achieved in the final products is crucial for their potential applications in various fields.
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